Magnesium phosphate

Content Navigation

- 1. General Information

- 2. Trimagnesium Phosphate (CAS 7757-87-1): A Procurement Guide to a Key Biomaterial and Formulation Component

- 3. Procurement Alert: Why Trimagnesium Phosphate is Not Interchangeable with Other Phosphate or Magnesium Salts

- 4. Quantitative Evidence: Trimagnesium Phosphate Performance vs. Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

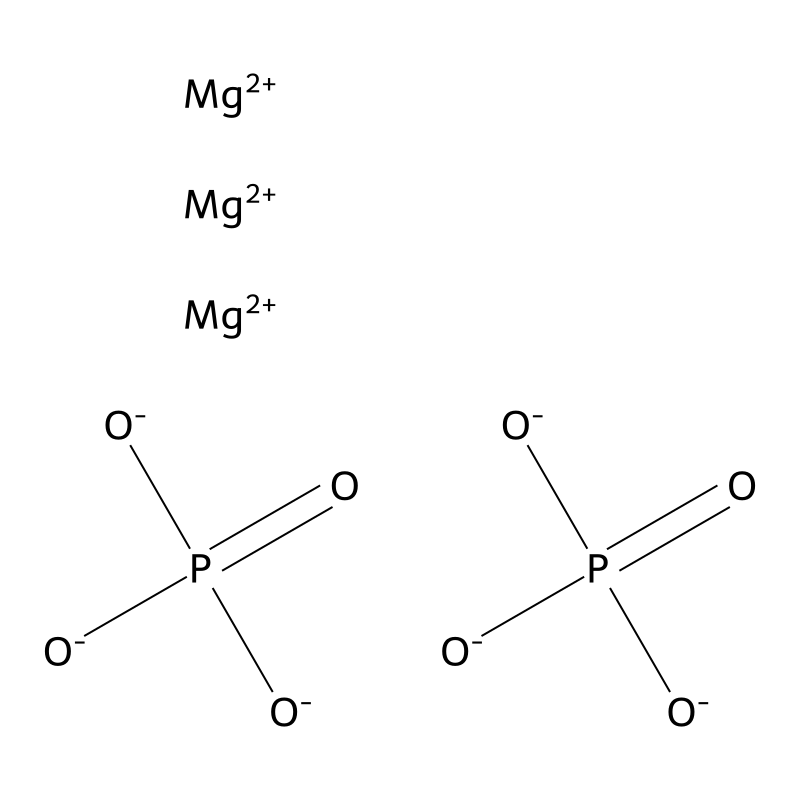

Trimagnesium phosphate (Mg₃(PO₄)₂) is an inorganic salt of magnesium and phosphoric acid, typically supplied as a white, crystalline, odorless powder. Characterized by its high thermal stability, with a melting point of 1,184°C, and low solubility in water, it is readily soluble in dilute acids. These fundamental properties make it a critical precursor in the synthesis of advanced biomaterials, particularly magnesium phosphate cements and resorbable bone scaffolds, and a functional additive in food and pharmaceutical formulations where slow-release or pH buffering is required. Unlike highly soluble magnesium salts, its value lies in providing a stable, solid source of both magnesium and phosphate.

References

- [1] Trimagnesium phosphate. Kands Chemical.

- [8] An Overview of Magnesium-Phosphate-Based Cements as Bone Repair Materials. *Int J Mol Sci*. 2022;23(23):15320.

- [12] Trimagnesium phosphate. PubChem.

- [14] What Is Trimagnesium Phosphate Used For? Lianyungang Kands Chemical Co.,Ltd.

- [35] MAGNESIUM PHOSPHATE. Ataman Chemical.

Substituting trimagnesium phosphate with seemingly similar compounds introduces significant performance risks. Highly soluble salts like magnesium chloride cannot replicate the controlled dissolution and reactivity required for cement formation or sustained nutrient release. Conversely, other low-solubility alternatives like magnesium oxide (MgO) offer different reaction kinetics and lack the phosphate component, making them unsuitable as a direct precursor for phosphate-based biomaterials. Even within phosphate salts, tricalcium phosphate (TCP), a common biomaterial substitute, exhibits a much slower degradation rate, failing to meet specifications for applications requiring rapid, synchronized bone regeneration and material resorption. These differences in solubility, degradation profile, and chemical reactivity make precise specification of trimagnesium phosphate critical for reproducible outcomes in both biomedical and industrial processes.

References

- [2] Kowalewicz, K., et al. Comparison of degradation behavior and osseointegration of 3D powder-printed calcium magnesium phosphate cement scaffolds with alkaline or acid post-treatment. *Front. Bioeng. Biotechnol*. 2022.

- [4] Fuchs, S., et al. In Vivo Degradation Behaviour and Osteoregenerative Capacity of 3D-Printed Magnesium Phosphate and Calcium Magnesium Phosphate Cement Scaffolds. *Int J Mol Sci*. 2022;23(22):13809.

- [11] Fuchs, S., et al. In Vivo Degradation Behaviour and Osteoregenerative Capacity of 3D-Printed Magnesium Phosphate and Calcium Magnesium Phosphate Cement Scaffolds. *MDPI*. 2022.

- [16] Abou-Okeil, A., et al. The effects of magnesium on hydroxyapatite formation in vitro from CaHPO4 and Ca4(PO4)2O at 37.4 degrees C. *J Biomed Mater Res A*. 2010;92(1):344-53.

- [19] Fomkina, A. A., et al. Influence of Magnesium Source on the Mechanochemical Synthesis of Magnesium-Substituted Hydroxyapatite. *Materials (Basel)*. 2023;16(2):778.

Accelerated In Vivo Degradation Rate for Rapid Bone Regeneration Scaffolds

In a direct in vivo comparison of 3D-printed scaffolds implanted in rabbit femoral condyles, trimagnesium phosphate (Mg₃(PO₄)₂) scaffolds demonstrated significantly faster and nearly complete degradation after 12 weeks. In contrast, the benchmark biomaterial, tricalcium phosphate (TCP), showed only slight degradation over the same period. This rapid resorption of the magnesium phosphate material was shown to correspond closely with the rate of new bone formation, a critical parameter for successful regenerative medicine applications.

| Evidence Dimension | In Vivo Scaffold Degradation |

| Target Compound Data | Nearly complete degradation after 12 weeks |

| Comparator Or Baseline | Tricalcium Phosphate (TCP): only slight degradation after 12 weeks |

| Quantified Difference | Qualitatively significant; Mg₃(PO₄)₂ degrades orders of magnitude faster than TCP in a 12-week timeframe |

| Conditions | 3D-printed scaffolds implanted into the lateral femoral condyle of rabbits, evaluated at 6, 12, and 24 weeks. |

For developers of resorbable orthopedic implants, selecting Mg₃(PO₄)₂ over TCP is a critical decision to achieve a degradation profile that matches the pace of natural bone healing.

Superior Mechanical Strength in Cement Formulations Compared to Calcium Phosphate

Magnesium phosphate-based cements consistently demonstrate higher compressive strength and faster setting times compared to traditional calcium phosphate cements (CPCs). For instance, a novel calcium-magnesium phosphate cement (CMPC) formulated from magnesium-containing precursors showed markedly better mechanical properties than control CPC or pure magnesium phosphate cement (MPC) formulations. Another study developing a magnesium calcium phosphate biocement (MCPB) from MgO and Ca(H₂PO₄)₂·H₂O achieved a maximum compressive strength of 73 MPa, significantly higher than typical CPCs which are often below 35 MPa.

| Evidence Dimension | Compressive Strength of Cement |

| Target Compound Data | Up to 73 MPa in optimized magnesium-calcium phosphate formulations |

| Comparator Or Baseline | Calcium Phosphate Cements (CPCs): Often below 35 MPa |

| Quantified Difference | >2x increase in compressive strength in some formulations |

| Conditions | Hardened biocement formulations, set for 48 hours. |

For load-bearing bone void fillers or rapid-setting repair materials, using a magnesium phosphate-based precursor is essential for achieving the required mechanical strength that calcium-based systems often fail to provide.

High Thermal Stability for Ceramic and Refractory Processing

Anhydrous trimagnesium phosphate (CAS 7757-87-1) exhibits high thermal stability, with a melting point of 1,184°C. This contrasts sharply with hydrated or hydrogen-containing magnesium phosphates, such as newberyite (MgHPO₄·3H₂O), which precipitate from certain cement reactions and are not stable at high temperatures. The anhydrous form is obtained by heating hydrated precursors to 400°C to remove water of crystallization. This inherent stability makes the anhydrous compound a suitable raw material for manufacturing processes requiring high sintering temperatures, such as in the production of specialty ceramics, glass, and refractory binders.

| Evidence Dimension | Thermal Stability (Melting Point) |

| Target Compound Data | 1,184 °C |

| Comparator Or Baseline | Hydrated magnesium phosphates (e.g., MgHPO₄·3H₂O): Decompose at much lower temperatures |

| Quantified Difference | High stability suitable for calcination/sintering vs. thermal decomposition |

| Conditions | High-temperature processing. |

Procuring the anhydrous trimagnesium phosphate is non-negotiable for applications involving high-temperature sintering, as hydrated or dibasic forms would decompose and fail during processing.

Precursor for Rapidly Resorbing Bone Scaffolds in Orthopedics

Based on its significantly faster in vivo degradation compared to tricalcium phosphate, trimagnesium phosphate is the material of choice for 3D-printed or porous bone scaffolds designed for defects where rapid replacement by native bone is paramount. Its resorption rate is well-matched to the pace of osteoregeneration, making it suitable for non-load-bearing applications in maxillofacial and orthopedic surgery.

High-Strength Component in Fast-Setting Biocements

The compound's ability to form cements with high compressive strength makes it a critical raw material for developing robust, fast-setting bone void fillers and dental cements. Formulations leveraging magnesium phosphate chemistry can achieve mechanical properties superior to those of standard calcium phosphate cements, enabling their use in more demanding repair applications.

Raw Material for High-Temperature Ceramic and Glass Manufacturing

The high melting point and thermal stability of anhydrous trimagnesium phosphate make it a preferred precursor for specialty ceramics and glasses that undergo high-temperature sintering. Unlike hydrated phosphates, it maintains its integrity during thermal processing, ensuring the desired final material properties.

Functional pH-Regulating Excipient in Formulations

In food and pharmaceutical applications, trimagnesium phosphate serves as a pH regulator and anti-caking agent. Its low water solubility provides a buffering effect, contrasting with highly soluble salts that would cause rapid pH shifts. This makes it a valuable excipient for stabilizing powdered formulations and controlling acidity in processed foods.

References

- [1] Trimagnesium phosphate. Kands Chemical.

- [2] Kowalewicz, K., et al. Comparison of degradation behavior and osseointegration of 3D powder-printed calcium magnesium phosphate cement scaffolds with alkaline or acid post-treatment. *Front. Bioeng. Biotechnol*. 2022.

- [3] Wehrle, E., et al. Magnesium Phosphate Cement Systems for Hard Tissue Applications: A Review. *ACS Biomater Sci Eng*. 2016;2(11):1849-1863.

- [4] Fuchs, S., et al. In Vivo Degradation Behaviour and Osteoregenerative Capacity of 3D-Printed Magnesium Phosphate and Calcium Magnesium Phosphate Cement Scaffolds. *Int J Mol Sci*. 2022;23(22):13809.

- [6] Wu, F., et al. Development of magnesium calcium phosphate biocement for bone regeneration. *Biomed Mater*. 2013;8(4):045010.

- [8] An Overview of Magnesium-Phosphate-Based Cements as Bone Repair Materials. *Int J Mol Sci*. 2022;23(23):15320.

- [9] Wu, J., et al. Self-setting bioactive calcium-magnesium phosphate cement with high strength and degradability for bone regeneration. *Acta Biomater*. 2008;4(6):1873-84.

- [11] Fuchs, S., et al. In Vivo Degradation Behaviour and Osteoregenerative Capacity of 3D-Printed Magnesium Phosphate and Calcium Magnesium Phosphate Scaffolds. *MDPI*. 2022.

- [12] Trimagnesium phosphate. PubChem.

- [14] What Is Trimagnesium Phosphate Used For? Lianyungang Kands Chemical Co.,Ltd.

Physical Description

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

Odor

Melting Point

UNII

Related CAS

Therapeutic Uses

NUTRIENT &/OR DIETARY SUPPLEMENT

Mechanism of Action

Other CAS

Metabolism Metabolites

Associated Chemicals

Trimagnesium phosphate pentahydrate; 7757-87-1[Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 83rd ed. Boca Raton, Fl: CRC Press Inc., 2002-2003., p. 4-67]

Wikipedia

Use Classification

Plastics -> Polymer Type -> N.a.

Plastics -> Pigments agents

Cosmetics -> Bulking; Anticaking; Opacifying

Methods of Manufacturing

REACTION OF MAGNESIUM OXIDE & PHOSPHORIC ACID @ HIGH TEMPERATURES.

General Manufacturing Information

BY-PRODUCT OF CELLULOSE & PAPER MANUFACTURED BY MAGNESIUM BISULFITE PROCESS. IT CONTAINS ABOUT 6% MAGNESIUM & 17% PHOSPHORIC ANHYDRIDE.